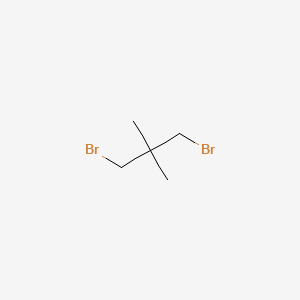

1,3-Dibromo-2,2-dimethylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15754. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFLFGXSIWWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063881 | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dibromo-2,2-dimethylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5434-27-5 | |

| Record name | 1,3-Dibromo-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7BM8F38Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dibromo-2,2-dimethylpropane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,2-dimethylpropane

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical data, reactivity, and common experimental protocols.

Physicochemical Properties

This compound, also known as neopentyl dibromide, is a halogenated aliphatic compound.[1] Its core structure features a central quaternary carbon atom bonded to two methyl groups and two bromomethyl groups, an arrangement known as a neopentyl structure.[2] This configuration is central to its chemical behavior.

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 229.94 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5434-27-5 | [1][2] |

| Appearance | Powder, Colorless liquid | [3][4] |

| Boiling Point | 181.6°C at 760 mmHg | [5] |

| Flash Point | 58.5°C | [5] |

| Density | 1.672 g/cm³ | [5] |

| SMILES | CC(C)(CBr)CBr | [2][3] |

| InChI | InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | [1][3] |

| InChIKey | UXAFLFGXSIWWMY-UHFFFAOYSA-N | [1][3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by its unique neopentyl structure. The presence of a quaternary carbon atom adjacent to the carbon atoms bearing the bromine atoms creates significant steric hindrance.[2]

Nucleophilic Substitution Reactions: The neopentyl framework of this compound makes it highly resistant to S(_N)2 reactions.[2] The bulky gem-dimethyl group physically blocks the necessary backside attack by a nucleophile on the carbon atom bonded to the bromine.[2] This characteristic makes it an interesting substrate for studying reaction mechanisms.

Formation of Organometallic Reagents: The carbon-bromine bonds in this compound can react with various metals to form highly reactive organometallic intermediates.[2] These reagents are valuable in synthetic chemistry for creating new carbon-carbon bonds.

Applications in Synthesis: Due to its structure, this compound is a useful starting material for constructing complex molecules, especially cyclic systems.[2] It is a primary precursor for the synthesis of cyclobutane (B1203170) derivatives through intermolecular condensation with nucleophiles, where the two bromine atoms are displaced to form the ring.[2]

Experimental Protocols

3.1. Synthesis of this compound via Bromination

A primary method for synthesizing this compound is the bromination of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[2]

Methodology:

-

Dissolution: Dissolve 2,2-dimethylpropane-1,3-diol in a suitable solvent, such as methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add bromine to the cooled mixture in a controlled manner.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours.

-

Precipitation: During this period, the product, this compound, will precipitate from the solution as a white solid.

-

Isolation: The solid product can be separated from the solvent by filtration or centrifugation.

-

Purification: The collected solid should be washed with fresh solvent (e.g., methanol) to remove impurities.

-

Drying: Dry the final product under a vacuum to remove any residual solvent.

3.2. Dehydrobromination Reaction (Illustrative Protocol)

While a specific protocol for this compound is not detailed in the provided results, the dehydrobromination of the related compound 1,3-Dibromo-2,2-dimethoxypropane illustrates a typical elimination reaction pathway.[6] This type of reaction is expected to proceed via an E2 mechanism with a strong, sterically hindered base.[6]

Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the dibromo-substrate (1.0 eq) and an anhydrous solvent like Tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Base Preparation: Dissolve a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.1 eq) in anhydrous THF.

-

Addition: Add the base solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it with a suitable reagent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Purification: The final product can be purified using standard techniques like column chromatography.

Safety and Handling

This compound is considered an irritant that may cause serious eye injury and is harmful if ingested.[1][4] It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] When handling this chemical, appropriate personal protective equipment (PPE), such as tightly fitting safety goggles and impervious clothing, should be worn.[7] Work should be conducted in a well-ventilated area.[7]

References

- 1. This compound | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5434-27-5 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethylpropane

This technical guide provides a comprehensive overview of 1,3-Dibromo-2,2-dimethylpropane, a halogenated alkane with significant applications in organic synthesis. The unique structural characteristics of this compound, particularly the neopentyl framework, present notable steric hindrance that influences its reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Nomenclature and Identification

The compound with the chemical structure of two bromine atoms attached to the first and third carbons of a 2,2-dimethylpropane backbone is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2]

Synonyms: This compound is also known by several other names in scientific literature and chemical databases:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C5H10Br2 | [3][5][6] | |

| Molecular Weight | 229.94 | g/mol | [1][5][7] |

| CAS Number | 5434-27-5 | [1][2][8] | |

| EC Number | 226-598-5 | [1][2] | |

| Density | 1.672 | g/cm³ | [2][8] |

| Boiling Point | 181.6 | °C at 760 mmHg | [2] |

| Flash Point | 58.5 | °C | [2] |

| Water Solubility | 0.15 | g/L (at 25 °C) | [9] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.802 | [7] | |

| Refractive Index | 1.513 | [1] | |

| InChI Key | UXAFLFGXSIWWMY-UHFFFAOYSA-N | [1][2] | |

| Canonical SMILES | CC(C)(CBr)CBr | [1][2] |

Synthesis and Reactivity

The synthesis of this compound often involves the substitution of hydroxyl groups from its corresponding diol, neopentyl glycol (2,2-dimethylpropane-1,3-diol). This transformation typically proceeds through a nucleophilic substitution mechanism.[3] Due to the significant steric hindrance of the neopentyl structure, the direct S(_N)2 backside attack by a nucleophile is impeded.[3]

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general method involves the reaction of neopentyl glycol with a brominating agent. A common approach for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr(_3)) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H(_2)SO(_4)).

General Reaction Scheme:

-

Reactants: Neopentyl glycol (2,2-dimethylpropane-1,3-diol), brominating agent (e.g., PBr(_3) or HBr/H(_2)SO(_4)).

-

Reaction: The hydroxyl groups of the neopentyl glycol are protonated by the acid (in the case of HBr/H(_2)SO(_4)) or react with PBr(_3) to form a good leaving group. The bromide ion then acts as a nucleophile to displace the leaving group, forming the carbon-bromine bond. This occurs at both hydroxyl positions to yield the dibrominated product.[3]

-

Workup: The reaction mixture is typically worked up by pouring it into water and extracting the organic product with a suitable solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.

The carbon-bromine bonds in this compound are susceptible to reactions with various nucleophiles and metals.[3] Reactions with organometallic reagents can lead to the formation of highly reactive intermediates that are valuable in synthetic chemistry for creating new carbon-carbon bonds.[3]

Visualizations

The following diagram illustrates the general synthetic pathway for the preparation of this compound from neopentyl glycol via nucleophilic substitution.

Caption: Synthesis of this compound.

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

Caption: Relationship between IUPAC name and synonyms.

References

- 1. This compound | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 5434-27-5 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. indiamart.com [indiamart.com]

- 7. Propane, 1,3-dibromo-2,2-dimethyl- (CAS 5434-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | CAS 5434-27-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2,2-dimethylpropane from Neopentyl Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2,2-dimethylpropane from neopentyl glycol. It includes a comparative analysis of different synthetic routes, detailed experimental protocols, and a discussion of the reaction mechanisms involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as neopentyl dibromide, is a key synthetic intermediate. Its structural features, particularly the presence of two primary bromine atoms on a sterically hindered neopentyl core, make it a valuable building block in the synthesis of a variety of organic compounds. The neopentyl backbone imparts unique properties to the target molecules, such as increased thermal stability and lipophilicity.

The synthesis of this compound from the readily available neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a common and practical approach. This guide will explore the primary methods for this transformation, focusing on the use of various brominating agents.

Synthetic Pathways and Reaction Mechanisms

The conversion of neopentyl glycol to this compound involves the substitution of the two hydroxyl groups with bromine atoms. Due to the neopentyl structure, which is sterically hindered at the β-position, the direct SN2 reaction is challenging. Therefore, the choice of brominating agent and reaction conditions is crucial to achieve a good yield and minimize side reactions, such as rearrangement.

The general reaction is as follows:

Caption: General reaction for the synthesis of this compound.

The most common methods employ phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or thionyl bromide (SOBr₂). Each of these reagents has its own advantages and disadvantages in terms of reactivity, selectivity, and handling.

Signaling Pathway of Bromination

The underlying mechanism for the bromination of alcohols with reagents like PBr₃ or HBr typically involves the protonation or activation of the hydroxyl group to form a good leaving group (water or a phosphorus-containing species), followed by a nucleophilic attack by the bromide ion.

Caption: Mechanism of neopentyl glycol bromination.

Comparative Data of Synthetic Methods

The selection of a specific synthetic protocol often depends on the desired scale, available reagents, and required purity of the final product. The following table summarizes the key quantitative data for different bromination methods.

| Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Phosphorus Tribromide (PBr₃) | Pyridine (B92270), Benzene | 0 to reflux | 4 | ~60-70 | >95 | Based on general procedures for primary alcohols. |

| Hydrobromic Acid (HBr) | Toluene (B28343), Acetic Acid (catalyst) | 110-125 | 3-4 | 80-90 | 98 | Patent data for a similar substrate.[1] |

| Thionyl Bromide (SOBr₂) | Diethyl ether | Reflux | 2-3 | Moderate | >95 | Inferred from analogous reactions. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different brominating agents.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic approach for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by bromide.

Experimental Workflow:

Caption: Workflow for bromination with PBr₃.

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl glycol (1.0 eq) in a mixture of pyridine (2.2 eq) and benzene.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.7 eq, as it contains 3 Br atoms) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from ethanol.

Method 2: Bromination using Hydrobromic Acid (HBr)

This method utilizes hydrobromic acid, often in the presence of a phase-transfer catalyst or with azeotropic removal of water, to drive the reaction to completion. The following is a general procedure adapted from a patent for a similar substrate.[1]

Experimental Workflow:

Caption: Workflow for bromination with HBr.

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a Dean-Stark trap with a condenser, add neopentyl glycol (1.0 eq), toluene, and a catalytic amount of acetic acid.

-

Heat the mixture to 110-125°C.

-

Bubble anhydrous hydrogen bromide gas through the stirred reaction mixture for 3-4 hours.

-

Collect the water formed during the reaction in the Dean-Stark trap.

-

After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

-

Wash the organic phase with water and then with a saturated solution of sodium bicarbonate until the aqueous layer is neutral.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield white crystals.

Purification and Characterization

The primary method for the purification of this compound is recrystallization.[2] Ethanol or methanol (B129727) are commonly used solvents.[2] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene (B1212753) groups adjacent to the bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbons, the methylene carbons attached to bromine, and the quaternary carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Conclusion

The synthesis of this compound from neopentyl glycol can be achieved through several effective methods. The choice of brominating agent will influence the reaction conditions, yield, and overall cost-effectiveness of the synthesis. The protocols provided in this guide, along with the comparative data, offer a solid foundation for researchers to select and optimize the synthesis of this important chemical intermediate for their specific applications. Careful control of reaction parameters and appropriate purification techniques are essential for obtaining a high-purity product.

References

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethylpropane (CAS 5434-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2,2-dimethylpropane, also known as neopentyl dibromide, is a halogenated aliphatic hydrocarbon with the CAS number 5434-27-5. Its unique neopentyl structure, characterized by a quaternary carbon center, imparts significant steric hindrance that governs its chemical reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known hazards of this compound. While it serves as a valuable building block in organic synthesis, publicly available information on its biological activity and mechanism of action is limited. This document aims to consolidate the existing knowledge to support its application in chemical research and to highlight areas where further investigation is warranted, particularly in the context of drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 181.6 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 1.672 g/cm³ | |

| CAS Number | 5434-27-5 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CBr)CBr | [1] |

| InChI | InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | [1] |

| InChIKey | UXAFLFGXSIWWMY-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves the bromination of 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Experimental Protocol: Bromination of 2,2-Dimethyl-1,3-propanediol

Materials:

-

2,2-dimethyl-1,3-propanediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethyl-1,3-propanediol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Chemical Reactivity and Potential Applications in Synthesis

The reactivity of this compound is dominated by the two primary bromine atoms. However, the adjacent quaternary carbon atom creates significant steric hindrance, which influences the mechanism of nucleophilic substitution reactions.

Due to this steric hindrance, Sₙ2 reactions are significantly slowed down. While Sₙ1 reactions are also not favored due to the formation of an unstable primary carbocation. This makes this compound an interesting substrate for studying the fundamentals of nucleophilic substitution and elimination reactions.

It can be used as a building block in organic synthesis to introduce the neopentyl group or to form cyclic compounds.

Hazards and Toxicological Information

The available safety data indicates that this compound is an irritant and is harmful if swallowed.[2][3]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

There is insufficient evidence to classify this compound as a carcinogen.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the specific biological activities, mechanisms of action, and signaling pathways associated with this compound. The primary focus of existing literature is on its synthetic utility and chemical properties.

Given the presence of two reactive bromine atoms, it is plausible that this compound could act as an alkylating agent, potentially reacting with nucleophilic sites in biological macromolecules such as DNA and proteins. However, without experimental evidence, this remains speculative.

Conclusion and Future Directions

This compound is a sterically hindered dihalogenated alkane with established utility in organic synthesis. Its chemical and physical properties are well-characterized, and its synthesis is straightforward. However, a significant knowledge gap exists regarding its biological effects. For drug development professionals and researchers exploring new chemical entities, the lack of data on its pharmacology, toxicology, and mechanism of action presents a considerable challenge.

Future research should focus on:

-

In vitro and in vivo toxicological studies: To comprehensively assess its safety profile, including cytotoxicity, genotoxicity, and potential carcinogenicity.

-

Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, excretion, and potential biological targets.

-

Mechanism of action studies: To elucidate any specific biological pathways it may modulate.

A thorough investigation into these areas is essential before this compound or its derivatives can be considered for any pharmaceutical or biological applications.

References

- 1. This compound | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Neopentyl Fortress: Unraveling the Steric Hindrance Effects of the 2,2-Dimethylpropyl Group in 1,3-Dibromo-2,2-dimethylpropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, characterized by a quaternary carbon atom adjacent to a reactive center, presents a formidable obstacle to many common chemical transformations. This technical guide delves into the profound steric hindrance effects exerted by the 2,2-dimethylpropyl moiety in 1,3-dibromo-2,2-dimethylpropane. Through an analysis of reaction kinetics, conformational constraints, and mechanistic pathways, this document provides a comprehensive understanding of the challenges and opportunities associated with this unique structural motif. This guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction design, catalyst development, and the prediction of chemical reactivity for sterically encumbered molecules.

Introduction

Steric hindrance is a cornerstone concept in organic chemistry, dictating the feasibility, rate, and outcome of chemical reactions. The neopentyl group (2,2-dimethylpropyl) is a classic exemplar of a sterically demanding substituent. In the case of this compound, the presence of two primary bromide atoms attached to a neopentyl-like framework creates a molecule with significantly attenuated reactivity in traditional nucleophilic substitution reactions. Understanding the origins and consequences of this steric shield is paramount for effectively utilizing this and similar compounds in synthetic applications.

This guide will explore the multifaceted nature of the neopentyl group's steric effects in this compound, covering its impact on nucleophilic substitution and elimination reactions. We will present available quantitative data to illustrate the magnitude of these effects, provide detailed experimental protocols for key transformations, and visualize the underlying mechanistic principles.

The Impact of Neopentyl Steric Hindrance on Reactivity

The defining structural feature of this compound is the central quaternary carbon atom bonded to two methyl groups and two bromomethyl groups. This arrangement physically obstructs the reaction centers from the approach of nucleophiles and bases.

Nucleophilic Substitution Reactions: A Tale of Two Blocked Pathways

Nucleophilic substitution reactions, primarily the S(_N)1 and S(_N)2 pathways, are dramatically affected by the neopentyl structure.

-

S(_N)2 Reactions: The bimolecular nucleophilic substitution (S(_N)2) mechanism requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky tert-butyl-like group completely shields the rear face of the bromomethyl carbons, making this approach virtually impossible.[1][2] This steric blockade results in exceptionally slow reaction rates for S(_N)2 processes. For instance, neopentyl bromide reacts approximately 10

times slower than other primary alkyl bromides under S(_N)2 conditions.[1]5 -

S(_N)1 Reactions: The unimolecular nucleophilic substitution (S(_N)1) mechanism involves the formation of a carbocation intermediate. The departure of a bromide ion from this compound would lead to the formation of a highly unstable primary carbocation.[1] Although carbocation rearrangements to a more stable tertiary carbocation can occur, this process typically requires harsh conditions and often leads to a mixture of products.[3] Consequently, the S(_N)1 pathway is also highly disfavored.

Elimination Reactions

Elimination reactions, such as the E2 mechanism, are also influenced by the steric bulk of the neopentyl group. For an E2 reaction to occur, a strong base must abstract a proton from a carbon atom beta to the leaving group. In this compound, the beta-carbon is the quaternary carbon, which bears no hydrogen atoms. Therefore, a direct E2 elimination is not possible. However, under forcing conditions with strong, bulky bases, other elimination and rearrangement pathways may be observed.

Quantitative Data on Steric Hindrance Effects

While specific kinetic data for this compound is scarce in the literature, extensive studies on the analogous neopentyl bromide provide a clear quantitative picture of the steric hindrance effect on S(_N)2 reaction rates.

| Substrate | Relative Rate (vs. Primary Alkyl Halide) | Reference |

| Primary Alkyl Halide (e.g., Ethyl Bromide) | 1 | [4] |

| Secondary Alkyl Halide | 0.03 | [4] |

| Neopentyl Halide | 0.00001 | [4] |

| Tertiary Alkyl Halide | ~0 | [4] |

Table 1: Relative rates of S(_N)2 reactions for various alkyl halides, demonstrating the dramatic decrease in reactivity for neopentyl halides.

| Substrate Comparison | Rate Difference Factor | Reference |

| Ethyl Bromide vs. Neopentyl Bromide | ~100,000 | [1] |

| Methyl Bromide vs. Neopentyl Bromide | ~3,000,000 | [5] |

Table 2: Comparative reaction rates highlighting the extreme steric retardation of the neopentyl group in S(_N)2 reactions.

Experimental Protocols

Despite the inherent low reactivity, reactions involving this compound can be achieved under specific conditions, often requiring elevated temperatures and polar aprotic solvents. The following are representative protocols adapted from literature for analogous compounds, which can serve as a starting point for reactions with this compound.

Protocol 1: Double Nucleophilic Substitution with Sodium Azide (B81097)

Objective: To synthesize 1,3-diazido-2,2-dimethylpropane.

Materials:

-

This compound

-

Sodium Azide (NaN(_3))

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.2 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Cyclobutane (B1203170) Derivative via Intramolecular Cyclization

Objective: To synthesize a substituted cyclobutane via reaction with a malonic ester.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (2.2 eq).

-

Carefully wash the sodium hydride with anhydrous THF to remove the mineral oil, then suspend it in fresh anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 16-24 hours.

-

Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

Caption: Sₙ2 reaction pathway for this compound.

Caption: Sₙ1 reaction pathway showing carbocation rearrangement.

Caption: General experimental workflow for reactions.

Conclusion

The steric hindrance imparted by the neopentyl group in this compound profoundly diminishes its reactivity in standard nucleophilic substitution and elimination reactions. The extreme retardation of the S(_N)2 pathway and the energetic unfavorability of the S(_N)1 mechanism necessitate the use of forcing conditions to achieve chemical transformations. However, this inherent stability can also be advantageous, making the neopentyl framework a robust scaffold in the design of molecules where resistance to nucleophilic attack is desired. For drug development professionals and synthetic chemists, a thorough appreciation of these steric effects is crucial for predicting reaction outcomes, designing efficient synthetic routes, and developing novel chemical entities with tailored reactivity and stability profiles. Future research in this area may focus on the development of novel catalytic systems that can overcome this steric barrier, thereby unlocking the full synthetic potential of this and other sterically encumbered molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 1,3-Dibromo-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of the carbon-bromine bonds in 1,3-dibromo-2,2-dimethylpropane. The unique neopentyl structure of this compound, with two primary bromides adjacent to a quaternary carbon, imparts distinct chemical properties that are of significant interest in synthetic chemistry. This document details the mechanistic nuances of its reactions, provides available quantitative data, and outlines experimental protocols for key transformations.

Core Reactivity Principles: The Challenge of Steric Hindrance

The reactivity of this compound is fundamentally governed by the profound steric hindrance imposed by the central gem-dimethyl group. This structural feature severely impedes standard nucleophilic substitution pathways, making the C-Br bonds exceptionally unreactive under typical SN2 conditions.

Nucleophilic Substitution (SN1 and SN2):

-

SN2 Reactions: The bimolecular nucleophilic substitution (SN2) mechanism, which requires a backside attack on the electrophilic carbon, is practically inhibited.[1][2] The bulky t-butyl-like group shields the reaction center, preventing the approach of a nucleophile.[3] The rate of SN2 reactions for neopentyl halides can be up to 100,000 times slower than for unhindered primary halides like propyl halides.[3][4] For practical purposes, this compound can be considered inert to SN2 reactions.[3]

-

SN1 Reactions: The unimolecular (SN1) pathway is also disfavored. This mechanism would necessitate the formation of a highly unstable primary carbocation upon departure of the bromide leaving group.[2] While a subsequent 1,2-methyl shift could generate a more stable tertiary carbocation, the initial energy barrier for the formation of the primary carbocation is substantial, making this a slow process.[5]

Key Reaction Pathways and Mechanisms

Despite the low reactivity in direct substitution, the C-Br bonds in this compound can be induced to react under specific conditions, leading to elimination, organometallic derivatization, or intramolecular cyclization.

Elimination Reactions

In the presence of strong, sterically hindered bases, elimination reactions can occur, typically via an E2 mechanism, to yield unsaturated products. The choice of a bulky, non-nucleophilic base like potassium tert-butoxide is crucial to favor elimination over the already slow substitution.

Formation of Organometallic Reagents

A highly effective strategy to harness the synthetic potential of this compound is through the formation of organometallic reagents. Reaction with metals such as magnesium or lithium inverts the polarity of the carbon atoms attached to the bromine, transforming them from electrophilic to nucleophilic centers.

The di-Grignard reagent, 1,3-bis(bromomagnesio)-2,2-dimethylpropane, can be prepared by reacting the dibromide with magnesium metal in an ethereal solvent.[6] These di-organometallic reagents are potent nucleophiles, useful for forming new carbon-carbon bonds with various electrophiles.[6]

Intramolecular Cyclization: The Wurtz Reaction

The 1,3-disposition of the two bromine atoms makes the molecule an ideal substrate for intramolecular cyclization reactions to form four-membered rings. A classic example is the intramolecular Wurtz reaction, where treatment with an active metal like sodium leads to reductive coupling to form 1,1-dimethylcyclopropane (B155639).[6] This reaction is particularly effective for the synthesis of strained small ring systems.[6]

Application in Bicyclo[1.1.1]pentane (BCP) Synthesis

The neopentyl framework is a key structural element in precursors for bicyclo[1.1.1]pentanes (BCPs). BCPs are highly sought-after in drug discovery as saturated bioisosteres for para-substituted benzene (B151609) rings, often improving physicochemical properties such as solubility and metabolic stability. While this compound itself is not the direct precursor, the closely related 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) is used to generate [1.1.1]propellane, a key intermediate for BCP synthesis.[7][8][9] The chemistry of these related strained systems underscores the synthetic utility of the underlying neopentyl scaffold.

Quantitative Data

Quantitative kinetic data for the reactions of this compound are not extensively reported in readily available literature. However, data from analogous systems provide valuable insights into reaction efficiencies.

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 1) MeLi, Ether; 2) 2,3-butanedione, hv, -10°C | 1,3-Diacetylbicyclo[1.1.1]pentane | 70 | [7] |

| 1,3-Diacetylbicyclo[1.1.1]pentane | NaOH, Br₂, Dioxane/H₂O | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 94.5 | [7] |

| β,β-dimethyl-glutaric acid | 1) SOCl₂, PCl₅; 2) Br₂, 100°C | This compound-1,3-dicarboxylic acid dichloride | 62 | [10] |

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and related structures. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Formation of a Di-Grignard Reagent (General Procedure)

Objective: To prepare 1,3-bis(bromomagnesio)-2,2-dimethylpropane for use in subsequent reactions.

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for activation)

-

Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar).

-

Place magnesium turnings (2.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium. Gently warm the flask with a heat gun until the purple color of the iodine dissipates. Allow to cool to room temperature.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion (approx. 10%) of the dibromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight exotherm.

-

Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting greyish solution should be used immediately for subsequent steps.

Protocol 2: Intramolecular Wurtz Reaction (General Procedure)

Objective: To synthesize 1,1-dimethylcyclopropane via reductive coupling.

Materials:

-

This compound

-

Sodium metal, dispersed in an inert solvent or as small pieces

-

Anhydrous, high-boiling inert solvent (e.g., toluene, xylene)

-

Flame-dried reaction vessel with a reflux condenser and mechanical stirrer

Procedure:

-

Under an inert atmosphere, charge the reaction vessel with the anhydrous solvent and sodium metal (2.2 equivalents).

-

Heat the mixture with vigorous stirring to create a fine dispersion of sodium, then allow it to cool.

-

Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Add the dibromide solution dropwise to the sodium dispersion at a rate that maintains a controllable reaction temperature. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of a proton source (e.g., isopropanol, followed by water).

-

The product, 1,1-dimethylcyclopropane, is volatile and can be isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation.

Conclusion

The C-Br bonds in this compound exhibit unique reactivity dominated by the steric hindrance of the neopentyl core. This structure renders the compound largely unreactive towards conventional SN2 and SN1 pathways. However, this challenge opens opportunities for other synthetic transformations. The molecule serves as a valuable substrate for elimination reactions, the formation of potent di-organometallic reagents, and intramolecular cyclizations to produce strained ring systems. Understanding these distinct reactivity patterns is crucial for leveraging this and structurally related compounds in the synthesis of complex molecules, particularly in the development of novel therapeutics where scaffolds like bicyclo[1.1.1]pentane are of increasing importance.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]

- 5. This compound | 5434-27-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products - Google Patents [patents.google.com]

Solubility Profile of 1,3-Dibromo-2,2-dimethylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2,2-dimethylpropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a halogenated alkane, a class of compounds that are generally considered to be of low to moderate polarity. Consequently, it is expected to exhibit greater solubility in organic solvents with similar polarities and limited solubility in highly polar solvents like water.

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound & Analogs |

| Water | H₂O | High | Limited / Sparingly Soluble / Insoluble |

| Methanol | CH₃OH | High | Soluble / Moderate Solubility |

| Ethanol | C₂H₅OH | High | Soluble |

| Acetone | C₃H₆O | High | Readily Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Readily Soluble |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble (Predicted) |

| Toluene | C₇H₈ | Low | Soluble (Predicted) |

| Hexane | C₆H₁₄ | Low | Soluble (Predicted) |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble (Predicted) |

Note: "Predicted" solubility is based on the "like dissolves like" principle and the known solubility of similar haloalkanes in these solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, turn off the stirrer and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator for more sensitive compounds.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclobutane Derivatives Using 1,3-Dibromo-2,2-dimethylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) rings are valuable structural motifs in medicinal chemistry and drug discovery, offering unique three-dimensional frameworks that can enhance pharmacological properties. The synthesis of functionalized cyclobutane derivatives is therefore of significant interest. One versatile and efficient method for constructing the cyclobutane core involves the use of 1,3-dibromo-2,2-dimethylpropane as a key building block. This dielectrophile readily reacts with a variety of active methylene (B1212753) compounds in a cyclocondensation reaction to afford substituted cyclobutane derivatives. The gem-dimethyl group on the propane (B168953) backbone provides steric hindrance that can influence the stereochemical outcome of subsequent reactions and imparts specific physical properties to the final products.

These application notes provide detailed protocols for the synthesis of various cyclobutane derivatives utilizing this compound, including the formation of cyclobutanones from its dimethoxy acetal (B89532) precursor. The protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Reaction Principle

The fundamental reaction involves a double nucleophilic substitution of the two bromide ions in this compound by a carbanion generated from an active methylene compound. This intramolecular cyclization leads to the formation of a substituted cyclobutane ring. When 1,3-dibromo-2,2-dimethoxypropane (B40201) is used, the resulting 2,2-dimethoxycyclobutane derivative serves as a protected form of a cyclobutanone, which can be readily deprotected under acidic conditions.

A general schematic for this reaction is presented below:

Caption: General reaction scheme for cyclobutane synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

This protocol details the reaction of this compound with diethyl malonate to form a disubstituted cyclobutane.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-(Dimethylphosphoryl)-3,3-dimethylcyclobutane-1-carbonitrile

This protocol describes the synthesis of a phosphinoyl-substituted cyclobutane derivative.

Materials:

-

This compound

-

(Dimethylphosphoryl)acetonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (dimethylphosphoryl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Deprotection of 3,3-Dimethyl-1,1-dimethoxycyclobutane to 3,3-Dimethylcyclobutanone

This protocol outlines the acid-catalyzed hydrolysis of the dimethoxy acetal to the corresponding cyclobutanone.

Materials:

-

3,3-Dimethyl-1,1-dimethoxycyclobutane

-

Hydrochloric acid (e.g., 2 M)

-

Acetone (B3395972) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3,3-dimethyl-1,1-dimethoxycyclobutane (1.0 equivalent) in a mixture of acetone or THF and water.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by GC-MS or TLC.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation to obtain the crude 3,3-dimethylcyclobutanone.

-

Further purification can be achieved by distillation.

Data Presentation

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Diethyl malonate | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | 65-75 |

| 2 | (Dimethylphosphoryl)acetonitrile | 1-(Dimethylphosphoryl)-3,3-dimethylcyclobutane-1-carbonitrile | 78 |

| 3 | Malononitrile | 3,3-Dimethylcyclobutane-1,1-dicarbonitrile | 85 |

| 4 | Ethyl cyanoacetate | Ethyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate | 72 |

| 5 | Phenylacetonitrile | 3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile | 68 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Reaction Workflow for Cyclobutane Synthesis

Caption: Experimental workflow for cyclobutane synthesis.

Signaling Pathway for Cyclobutane Formation

Caption: Mechanism of cyclobutane ring formation.

Protocol for the Synthesis of Four-Membered Rings Using 1,3-Dibromo-2,2-dimethylpropane

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a four-membered cyclobutane (B1203170) ring system utilizing 1,3-dibromo-2,2-dimethylpropane as the key building block. The methodology follows a three-step sequence involving a malonic ester synthesis to form the cyclobutane ring, followed by hydrolysis of the ester groups, and subsequent decarboxylation to yield the monosubstituted cyclobutane derivative. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in incorporating the 3,3-dimethylcyclobutane scaffold into their target molecules.

Introduction

Four-membered carbocyclic rings, particularly cyclobutane derivatives, are important structural motifs in a variety of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane scaffold can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to biological targets. The gem-dimethyl substitution at the 3-position of the cyclobutane ring, as provided by this compound, can further influence the molecule's lipophilicity and metabolic stability. The following protocol details a reliable and reproducible method for the synthesis of 3,3-dimethylcyclobutanecarboxylic acid, a versatile intermediate for further chemical modifications.

Overall Reaction Scheme

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

This procedure is adapted from the well-established synthesis of diethyl 1,1-cyclobutanedicarboxylate and may require optimization for the specific substrate.[1][2]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 5 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add 46 g (2.0 gram atoms) of sodium, cut into small pieces, to 800 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: In a separate flask, prepare a mixture of 160 g (1.0 mole) of diethyl malonate and 230 g (1.0 mole) of this compound.

-

Cyclization Reaction: Add the diethyl malonate and this compound mixture to the sodium ethoxide solution in the 5 L flask. Attach a dropping funnel.

-

Addition of Base: With vigorous stirring, add the sodium ethoxide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 to 2 hours.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux with stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol by distillation.

-

Add 1 L of cold water to the residue to dissolve the sodium bromide precipitate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with three 200 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts.

-

Wash the combined organic phase with 100 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

-

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

This step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[1]

Materials:

-

Crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve the crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate in 200 mL of ethanol. Add a solution of 112 g of potassium hydroxide in 50 mL of water.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours.

-

Solvent Removal: After reflux, remove most of the ethanol by distillation.

-

Acidification: Cool the residue in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. A white precipitate of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid should form.

-

Isolation:

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

The aqueous filtrate can be extracted with diethyl ether to recover any dissolved product.

-

Combine the precipitate and the product from the ether extraction.

-

-

Purification: The crude dicarboxylic acid can be recrystallized from hot water or a suitable organic solvent to yield the pure product.

Step 3: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

This final step involves the thermal decarboxylation of the dicarboxylic acid.[3]

Materials:

-

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

-

Pyridine

-

1.5 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Decarboxylation: In a round-bottom flask, dissolve 250 mg (1.452 mmol) of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid in 5 mL of pyridine.

-

Heating: Heat the reaction mixture at 120 °C and stir for 16 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 1.5 N aqueous HCl at 0 °C until the solution is acidic.

-

Extract the mixture with two 50 mL portions of diethyl ether.[3]

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford 3,3-dimethylcyclobutanecarboxylic acid as a viscous liquid.

-

Data Presentation

| Step | Reactants | Product | Reagents and Conditions | Yield | Reference |

| 1 | This compound, Diethyl malonate | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | NaOEt, EtOH, reflux | N/A | [1],[2] |

| 2 | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid | 1. KOH, EtOH/H₂O, reflux2. H₃O⁺ | N/A | [1] |

| 3 | 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid | 3,3-Dimethylcyclobutanecarboxylic acid | Pyridine, 120 °C, 16 h | 91% | [3] |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism overview.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 1,3-Dibromo-2,2-dimethylpropane as a Dielectrophile in Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane is a versatile bifunctional electrophile that serves as a valuable building block in synthetic organic chemistry. Its neopentyl core, characterized by a quaternary carbon substituted with two methyl groups, offers steric bulk and conformational rigidity, which can be advantageous in the design of novel carbocyclic and heterocyclic scaffolds. The two primary bromine atoms are susceptible to nucleophilic substitution, making this reagent an ideal candidate for cyclization reactions with various dinucleophiles. These reactions provide access to a range of four-, five-, and six-membered ring systems, which are important motifs in medicinal chemistry and materials science.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a dielectrophile in the synthesis of diverse cyclic compounds. The protocols provided are based on established methodologies for analogous dielectrophiles and have been adapted for this specific reagent.

General Reaction Principle

The fundamental principle behind the use of this compound in cyclization reactions is a double nucleophilic substitution (SN2) reaction. A dinucleophile, containing two nucleophilic centers, reacts sequentially with the two electrophilic bromomethyl groups of the dielectrophile. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The intramolecular nature of the second substitution step is entropically favored and leads to the formation of a cyclic product. The gem-dimethyl group on the C2 position of the propane (B168953) backbone is incorporated into the resulting cyclic structure, imparting its characteristic steric and conformational features.

Applications in the Synthesis of Carbocycles

This compound is a suitable reagent for the construction of gem-dimethyl substituted carbocycles, particularly cyclobutanes. The reaction with carbon-based dinucleophiles, such as malonic esters, in the presence of a strong base, leads to the formation of a four-membered ring.

Table 1: Synthesis of Carbocyclic Compounds using Analogous Dielectrophiles

| Dinucleophile | Dielectrophile | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl malonate | 1,3-Dibromo-2,2-dimethoxypropane | NaH | THF/DMF | Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 75 | [1] |

| Ethyl cyanoacetate | 1,3-Dibromo-2,2-dimethoxypropane | NaH | THF | Ethyl 1-cyano-3,3-dimethoxycyclobutane-1-carboxylate | 68 | [1] |

Note: Data presented is for the analogous reagent 1,3-dibromo-2,2-dimethoxypropane, and yields are indicative for the synthesis of gem-dimethylcyclobutane derivatives.

Experimental Protocol: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

Objective: To synthesize a gem-dimethyl substituted cyclobutane (B1203170) derivative via cyclization of diethyl malonate with this compound.

Materials:

-

This compound

-